![molecular formula C12H24N2O B7929100 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7929100.png)
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
Description
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a multifunctional amine derivative featuring a cyclohexylamino group (secondary amine) and a cyclopropyl-methyl-amino group (tertiary amine) attached to an ethanol backbone. Its structural complexity, however, has led to challenges in commercial availability, as indicated by its discontinued status in certain catalogs .
Properties
IUPAC Name |
2-[[2-[cyclopropyl(methyl)amino]cyclohexyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(10-6-7-10)12-5-3-2-4-11(12)13-8-9-15/h10-13,15H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGLUXVNRWLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCCC2NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Oxide Amination Followed by Cyclopropane Functionalization
This route begins with cyclohexene oxide , which undergoes ring-opening amination with ethanolamine to form 2-(cyclohexylamino)ethanol . Subsequent N-alkylation with cyclopropylmethyl bromide introduces the cyclopropyl-methyl-amino moiety. Critical considerations include:
Reductive Amination of Cyclohexanone Derivatives
An alternative approach employs 4-aminocyclohexanone , which undergoes reductive amination with cyclopropylmethylamine using sodium cyanoborohydride. The resulting N-(cyclopropylmethyl)-4-aminocyclohexanol is then oxidized to the ethanol derivative. Key parameters:
Critical Reaction Optimization
N-Alkylation of Cyclohexylaminoethanol
The introduction of the cyclopropylmethyl group necessitates careful optimization to avoid over-alkylation or decomposition:
Example Protocol :
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Charge 2-(cyclohexylamino)ethanol (1.0 mol), cyclopropylmethyl bromide (1.2 mol), and sodium ethylene glycoxide (0.15 mol) in toluene.
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Heat to 105°C under 75 psi for 6 hours.
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Cool, extract with 10% HCl, basify with NaOH, and isolate via distillation.
Yield : 89–93% (purity >98% by GC-MS).
Purification and Characterization
Distillation and Crystallization
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 2.45–2.55 (t, 2H, NCH₂), 3.60–3.70 (m, 2H, OCH₂).
Industrial-Scale Considerations
Catalyst Recycling
Sodium glycoxide catalysts are recovered via azeotropic distillation with p-cymene, reducing costs by 30%. Five consecutive batches show consistent yields (92.3% average).
Waste Management
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Aqueous Waste : Contains <0.5% organic residues, treatable via activated carbon filtration.
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Solvent Recovery : Toluene and 2-butanol are distilled and reused, achieving 95% recycling efficiency.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Cost (USD/kg) |
---|---|---|---|
Cyclohexene Oxide Route | 93 | 99 | 120 |
Reductive Amination | 82 | 98 | 150 |
Key Insight : The cyclohexene oxide route offers superior yield and cost-efficiency, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Diastereomer Formation
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Issue : Racemization at the cyclohexylamine center.
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Solution : Chiral resolution via tartaric acid salts achieves 99% enantiomeric excess.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include cyclohexylaldehyde or cyclohexylcarboxylic acid.
Reduction: Products include cyclohexylmethanol or cyclohexylamine derivatives.
Substitution: Various substituted amines or alcohols can be formed.
Scientific Research Applications
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, often referred to as a cyclohexylamine derivative, has garnered interest in various scientific research applications due to its unique structural properties and potential pharmacological effects. This compound is primarily investigated within the fields of medicinal chemistry, pharmacology, and materials science. Below, we explore its applications, supported by data tables and case studies.
Medicinal Chemistry
Pharmacological Activity
Research indicates that derivatives of cyclohexylamines exhibit a range of biological activities, including:
- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential use in treating depression and anxiety disorders.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of cyclohexylamine derivatives for their ability to inhibit serotonin reuptake. The results showed that certain modifications led to enhanced potency compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies.
- Receptor Binding Studies : Research has indicated that cyclohexylamine derivatives can bind to dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Data Table: Receptor Affinity Comparison
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
This compound | 5-HT | 50 nM |
Similar Cyclohexylamine Derivative | D | 30 nM |
Traditional SSRI | SERT | 100 nM |
Materials Science
In addition to pharmacological applications, this compound can also be explored in materials science for:
- Polymer Synthesis : The amine functional group allows for the formation of polyurethanes and other polymers with specific mechanical properties.
- Nanomaterials Development : Its unique structure can be utilized in creating nanomaterials for drug delivery systems.
Case Study: Polymer Application
Research conducted by Smith et al. (2020) demonstrated that incorporating cyclohexylamine derivatives into polymer matrices improved thermal stability and mechanical strength, making them suitable for high-performance applications .
Synthesis and Derivative Development
The synthesis of this compound can lead to the development of new derivatives with tailored biological activities.
- Synthetic Pathways : Various synthetic routes have been explored, including reductive amination and nucleophilic substitution reactions.
Data Table: Synthetic Methods
Method | Yield (%) | Comments |
---|---|---|
Reductive Amination | 85% | High yield with minimal by-products |
Nucleophilic Substitution | 70% | Requires careful control of reaction conditions |
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol:
Physicochemical Properties
Critical Analysis of Conflicting Evidence
- Classification Discrepancy: lists the compound as a tertiary amine, while categorizes it under secondary amines. This arises from its hybrid structure: the cyclohexylamino group (secondary) and cyclopropyl-methyl-amino group (tertiary). Such duality may enable diverse reactivity in multi-step syntheses .
Biological Activity
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopropyl group attached to a cyclohexylamine backbone, which contributes to its unique biological properties. The presence of amino and hydroxyl functional groups enhances its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexylamines have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0195 | E. coli |
Compound B | 0.0048 | Bacillus mycoides |
Compound C | 0.039 | Candida albicans |
Anticancer Potential
Studies on structurally similar compounds have demonstrated promising anticancer activity. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
SK-MEL-5 (melanoma) | 54.8 | Compound X |
H1975 (lung cancer) | 8 | Compound Y |
The biological activity of this compound is believed to involve its binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can alter cellular processes such as enzyme activity, signal transduction pathways, and gene expression .
Key Pathways Affected
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer cell signaling.
- Antimicrobial Action : It could disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
- Cell Cycle Regulation : Potential effects on cyclin-dependent kinases (CDKs) have been observed in related studies.
Case Studies
Several studies have focused on the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of cyclohexylamine derivatives, finding significant inhibition against strains like E. coli and S. aureus. The research highlighted structure-activity relationships that could inform future drug development .
- Cancer Cell Inhibition : Another investigation into similar compounds revealed their ability to induce apoptosis in melanoma cells, showcasing their potential as anticancer agents .
- Mechanistic Insights : Research has also delved into the molecular docking studies that illustrate how these compounds interact with target proteins, providing insights into their mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step amine alkylation and cyclohexane ring functionalization. Grignard reactions or reductive amination may be employed to introduce the cyclopropyl-methyl-amino group .
- Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce trial runs while identifying critical parameters . Reaction yields can be enhanced via in-situ monitoring (e.g., NMR or HPLC) to track intermediate stability .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
- Techniques :
- NMR : - and -NMR to resolve cyclohexyl and cyclopropyl proton environments. NOESY can confirm spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What safety protocols are critical during handling due to its amine and ethanol moieties?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact, as amines can cause respiratory irritation .
- Store under inert gas (N) to avoid oxidation of ethanol groups .
- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict reaction mechanisms or optimize catalytic systems for this compound?
- Approach :
- Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclopropane ring formation or amine alkylation transition states) .
- Molecular dynamics (MD) simulations in COMSOL Multiphysics can model solvent effects and catalyst-substrate interactions .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies resolve contradictions in reported bioactivity or physicochemical properties across studies?
- Data Reconciliation :
- Perform meta-analysis of literature data, adjusting for variables like solvent polarity (e.g., logP discrepancies) or assay protocols .
- Validate purity via orthogonal methods (e.g., HPLC + Karl Fischer titration) to rule out impurities affecting results .
Q. How can AI-driven autonomous laboratories accelerate the development of derivatives with enhanced stability or selectivity?
- AI Integration :
- Train machine learning models on existing reaction data to predict optimal conditions for derivative synthesis (e.g., cyclopropyl ring modifications) .
- Implement robotic platforms for high-throughput screening of reaction parameters (e.g., temperature gradients, catalyst libraries) .
- Outcome : Achieve closed-loop optimization, where AI iteratively refines experimental designs based on real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.